

The Solubility Profile of 1-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hydroxycyclohexanecarboxylic acid

Cat. No.: B072880

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **1-hydroxycyclohexanecarboxylic acid**. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on the qualitative solubility properties and provides a detailed, generalized experimental protocol for determining its solubility in various solvents. This information is crucial for applications in drug development, chemical synthesis, and formulation science where understanding the behavior of a compound in different solvent environments is paramount.

Introduction to 1-Hydroxycyclohexanecarboxylic Acid

1-Hydroxycyclohexanecarboxylic acid, a bifunctional organic molecule, possesses both a hydroxyl and a carboxylic acid functional group attached to a cyclohexane ring. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which are key determinants of its solubility. The interplay between the non-polar cyclohexyl backbone and the polar functional groups results in a nuanced solubility profile that is critical to understand for its effective application.

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the solubility of **1-hydroxycyclohexanecarboxylic acid** can be inferred. The presence of the polar hydroxyl and carboxylic acid groups suggests solubility in polar solvents, particularly those capable of hydrogen bonding such as water and lower alcohols. The carboxylic acid moiety also allows for its solubility to be significantly influenced by pH. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in aqueous media. Conversely, in acidic solutions, the compound will remain in its protonated, less soluble form. The non-polar cyclohexane ring suggests some solubility in less polar organic solvents.

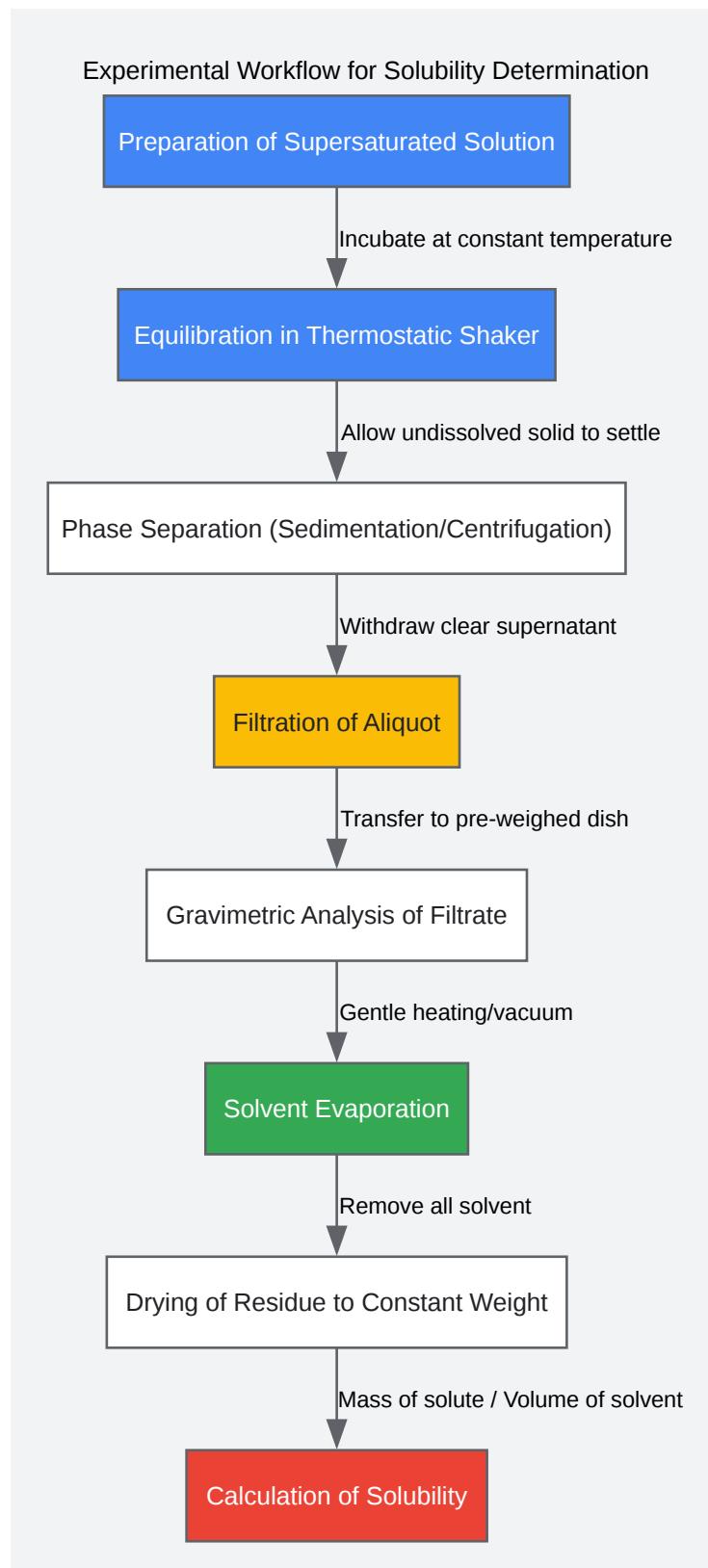
Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for **1-hydroxycyclohexanecarboxylic acid** in various solvents. The following table is provided as a template for researchers to populate as they generate experimental data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Method
Water	25	Data not available	Gravimetric
Methanol	25	Data not available	Gravimetric
Ethanol	25	Data not available	Gravimetric
Acetone	25	Data not available	Gravimetric
Ethyl Acetate	25	Data not available	Gravimetric
Dichloromethane	25	Data not available	Gravimetric
Hexane	25	Data not available	Gravimetric

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **1-hydroxycyclohexanecarboxylic acid**, primarily based on the widely accepted isothermal


shake-flask method followed by gravimetric analysis. This method is robust and suitable for generating the quantitative data required for a comprehensive solubility profile.

Materials and Equipment

- **1-Hydroxycyclohexanecarboxylic acid** (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker bath or incubator
- Analytical balance (readable to at least 0.1 mg)
- Glass vials with screw caps
- Syringe filters (e.g., 0.45 μ m PTFE or other solvent-compatible material)
- Syringes
- Pre-weighed evaporation dishes or vials
- Drying oven or vacuum desiccator
- pH meter (for aqueous solutions)

Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the diagram below.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Solubility Profile of 1-Hydroxycyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072880#solubility-of-1-hydroxycyclohexanecarboxylic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com